2,2-difluoro-N,N-dimethylacetamide
Overview
Description
2,2-Difluoro-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H7F2NO. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms and a dimethylacetamide group, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of difluoroacetic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-N,N-dimethylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetamide derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2,2-Difluoro-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N,N-dimethylacetamide
- Difluoroacetic acid N,N-dimethylamide
- N,N-Dimethyl-2,2-difluoroacetamide
Comparison: 2,2-Difluoro-N,N-dimethylacetamide is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity profiles and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
2,2-difluoro-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWOPMXNADAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424103 | |
Record name | 2,2-difluoro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667-50-5 | |
Record name | 2,2-difluoro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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